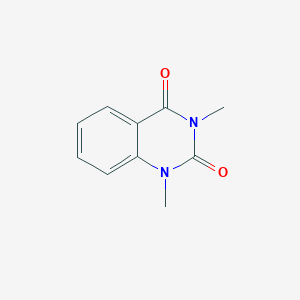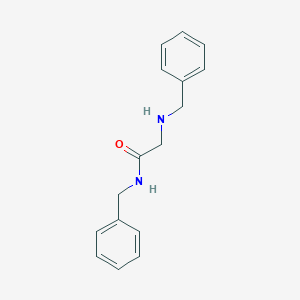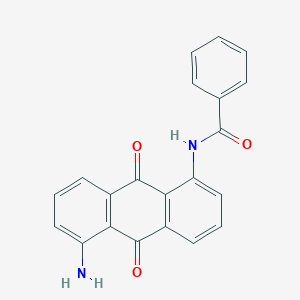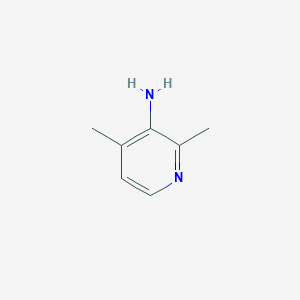
2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-” is also known as 1,3-Dimethylbarbituric acid . It is a derivative of pyrimidine and has the molecular formula C6H8N2O2 . It is also referred to as 1,3-Dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-”, can be achieved through multi-component reactions . For instance, a three-component reaction involving barbituric acid, aldehydes, and anilines can lead to the formation of pyrimido[4,5-b]quinolinediones . Another method involves the reaction of aromatic aldehyde, 6-aminopyrimidine-2,4-dione, and Medrum’s acid in aqueous media .Molecular Structure Analysis
The molecular structure of “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-” can be analyzed using computational techniques such as density functional theory . The contour maps of HOMO-LUMO and molecular electrostatic potential can illustrate the charge density distributions that could be associated with the biological activity .Chemical Reactions Analysis
The chemical reactions involving “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-” can be found in the NIST Chemistry WebBook . The reactions include the formation of the compound from its ions and the transformation of the compound into other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-” can be found in the NIST Chemistry WebBook . The molecular weight of the compound is 140.1399 g/mol . The compound is also available as a 2D Mol file .Safety and Hazards
The safety data sheet for 1,3-Dimethylbarbituric acid, a synonym for “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-”, indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear eye protection/face protection .
Zukünftige Richtungen
The future directions for the study of “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-” could involve further exploration of its biological and pharmacological activities, development of new synthetic methods, and investigation of its potential applications in medicinal chemistry. The compound’s potential as an anticancer and antiviral drug could be particularly interesting areas for future research .
Eigenschaften
CAS-Nummer |
1013-01-0 |
|---|---|
Produktname |
2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl- |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
1,3-dimethylquinazoline-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-11-8-6-4-3-5-7(8)9(13)12(2)10(11)14/h3-6H,1-2H3 |
InChI-Schlüssel |
DHSVUPZSHZKQDA-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)C |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)C |
Andere CAS-Nummern |
1013-01-0 |
Piktogramme |
Irritant |
Synonyme |
1,3-diMe-2,4-quinazolinedione 1,3-dimethyl-2,4-(1H,3H)-quinazolinedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















